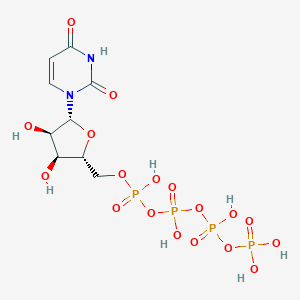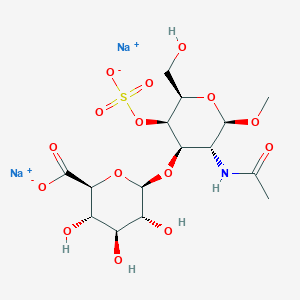![molecular formula C8H9N3O B162342 3-(Hydrazinylmethyl)benzo[d]isoxazole CAS No. 131074-12-9](/img/structure/B162342.png)
3-(Hydrazinylmethyl)benzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydrazinylmethyl)benzo[d]isoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(Hydrazinylmethyl)benzo[d]isoxazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and GABA receptors. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-(Hydrazinylmethyl)benzo[d]isoxazole has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been reported to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Hydrazinylmethyl)benzo[d]isoxazole in lab experiments include its potential therapeutic properties, high yield of synthesis, and ease of purification. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity at higher doses.
Orientations Futures
There are several future directions for the study of 3-(Hydrazinylmethyl)benzo[d]isoxazole. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the potential toxicity and pharmacokinetics of 3-(Hydrazinylmethyl)benzo[d]isoxazole should be further investigated to ensure its safety and efficacy as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-(Hydrazinylmethyl)benzo[d]isoxazole involves the reaction of 3-bromo-1-(chloromethyl)benzene with hydroxylamine hydrochloride in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 3-(Hydrazinylmethyl)benzo[d]isoxazole. The yield of the synthesis is around 60-70%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
3-(Hydrazinylmethyl)benzo[d]isoxazole has been studied for its potential therapeutic properties in various diseases. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
131074-12-9 |
|---|---|
Nom du produit |
3-(Hydrazinylmethyl)benzo[d]isoxazole |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1,2-benzoxazol-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H9N3O/c9-10-5-7-6-3-1-2-4-8(6)12-11-7/h1-4,10H,5,9H2 |
Clé InChI |
VJGCLCYYNKBLGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CNN |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)CNN |
Synonymes |
1,2-Benzisoxazole,3-(hydrazinomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















